N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3/c1-27(2)20(16-7-9-19-15(12-16)6-5-11-28(19)3)14-25-22(29)23(30)26-18-13-17(24)8-10-21(18)31-4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTBTQBLNRPFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound with potential therapeutic applications. Its complex structure includes a chloro-substituted methoxyphenyl group and a dimethylamino moiety, which may contribute to its biological activity. This article provides a detailed overview of the compound's biological activity, including synthesis methods, pharmacological properties, and research findings.
Molecular Structure
The molecular formula of this compound is represented as:
Key Features
| Feature | Description |
|---|---|
| Molecular Weight | 381.9 g/mol |
| Functional Groups | Oxalamide, Chloro, Methoxy, Dimethylamino |
| Potential Applications | Anti-cancer agents, Anti-inflammatory drugs |
Pharmacological Properties
Preliminary studies indicate that this compound exhibits significant biological activity. Compounds with similar structures have been investigated for various pharmacological effects:
- Anti-cancer Activity : Compounds with oxalamide groups have shown promise as anti-cancer agents by interacting with specific cellular pathways and inhibiting tumor growth.
- Anti-inflammatory Effects : The structural components suggest potential modulation of inflammatory pathways.
- Neurotransmitter Modulation : The dimethylamino group indicates possible interactions with neurotransmitter systems.
The specific biological mechanisms of action for this compound remain to be fully elucidated. However, its structural components suggest potential interactions with various biological targets, including:
- Receptors : Possible binding to receptors involved in cell signaling.
- Enzymes : Inhibition or modulation of enzymes that play roles in metabolic pathways.
Case Studies
- Antioxidant Activity : A study utilizing the DPPH radical scavenging method indicated that compounds similar to N1-(5-chloro-2-methoxyphenyl)-N2-(dimethylamino)-oxalamide exhibit significant antioxidant properties. The introduction of specific substituents can enhance antioxidant activity compared to known standards like ascorbic acid .
- Structure-Activity Relationship (SAR) : Research has demonstrated that variations in substituents significantly affect biological activity. For instance, compounds with different halogen substitutions (e.g., bromine or nitro groups) displayed varying degrees of potency against cancer cell lines .
- Inhibition Studies : Investigations into related compounds revealed that certain structural features are critical for inhibiting specific enzymes associated with cancer progression. These studies highlight the importance of the oxalamide functional group in enhancing biological activity against targeted pathways .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N1-(5-bromo-2-methoxyphenyl)-N2-(dimethylamino)-oxalamide | C17H20BrN3O3 | Moderate anti-cancer properties |
| N1-(5-nitro-2-methoxyphenyl)-N2-(dimethylamino)-oxalamide | C17H20N4O4 | High anti-inflammatory effects |
| N1-(5-chloro-3-methoxyphenyl)-N2-(dimethylamino)-oxalamide | C17H20ClN3O3 | Significant antioxidant activity |
Scientific Research Applications
Medicinal Chemistry
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been investigated for its potential as a therapeutic agent in various medical conditions:
- Anti-cancer Activity : Preliminary studies suggest that compounds with similar structural features have demonstrated anti-cancer properties. Research indicates that the oxalamide group may enhance the compound's efficacy against specific cancer cell lines by modulating cellular signaling pathways associated with proliferation and apoptosis.
- Anti-inflammatory Effects : The presence of the dimethylamino group suggests potential anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit inflammatory mediators, making them candidates for treating inflammatory diseases.
- Neuropharmacology : Given the tetrahydroquinoline moiety's known interactions with neurotransmitter systems, this compound may also be explored for its effects on neurological disorders. Its structure indicates possible interactions with receptors involved in mood regulation and cognitive function.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the Oxalamide Linkage : This is achieved through the reaction of appropriate amine and acid derivatives.
- Introduction of Substituents : The chloro and methoxy groups are introduced via electrophilic aromatic substitution methods.
- Purification and Characterization : The final product is purified using chromatographic techniques and characterized using NMR spectroscopy and mass spectrometry to confirm its structure .
Potential Biological Mechanisms
Research into the biological mechanisms of this compound indicates potential interactions with:
- Cellular Receptors : The unique combination of substituents may allow the compound to bind to specific receptors involved in cell signaling.
- Enzymatic Pathways : Studies suggest that it could act as an inhibitor or modulator of enzymes linked to disease processes.
These interactions could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a study examining compounds similar to this compound, researchers evaluated its efficacy against human cancer cell lines (e.g., HCT116 and MCF7). Results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant antiproliferative activity .
Case Study 2: Neuropharmacological Effects
Another study focused on compounds with similar structures explored their effects on neurotransmitter systems. Results showed that specific derivatives enhanced serotonin receptor activity, suggesting potential applications in treating mood disorders.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions starting with key intermediates like 5-chloro-2-methoxyaniline and functionalized tetrahydroquinoline derivatives. Key steps include:
- Amide bond formation : Coupling the chloromethoxyphenyl and tetrahydroquinoline-ethylamine intermediates using oxalyl chloride or carbodiimide-based reagents under inert conditions .
- Purification : Chromatography (e.g., silica gel or HPLC) is essential due to the compound’s polarity and potential side products . Challenges include optimizing reaction yields (often <50% in initial trials) and avoiding decomposition of the dimethylamino and tetrahydroquinoline groups under acidic/basic conditions .
Q. Which analytical techniques are recommended for structural confirmation?
- NMR Spectroscopy : and NMR are critical for verifying the oxalamide backbone, methoxyphenyl substituents, and tetrahydroquinoline ring system. For example, the methoxy group typically resonates at ~3.8 ppm in NMR .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H] at m/z 495.02 for CHClNO) and detects impurities .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm) and secondary amide bands .
Q. How does pH affect the compound’s stability in solution?
Stability studies indicate:
- Acidic conditions (pH <4) : Hydrolysis of the oxalamide bond occurs, generating fragments (e.g., 5-chloro-2-methoxyaniline and tetrahydroquinoline derivatives) .
- Neutral to basic conditions (pH 7–9) : The compound remains stable for >48 hours at 4°C, but prolonged storage at room temperature leads to ~10% degradation over 7 days .
- Recommendation : Store lyophilized at -20°C and prepare fresh solutions in DMSO or PBS (pH 7.4) for assays .
Advanced Research Questions
Q. What structural modifications enhance target selectivity in pharmacological studies?
Structure-activity relationship (SAR) studies on analogs reveal:
- Methoxyphenyl group : Replacing the 5-chloro substituent with fluoro or nitro groups increases binding affinity to serotonin receptors (e.g., 5-HT) by 3–5 fold .
- Tetrahydroquinoline moiety : Introducing a methyl group at the 1-position improves metabolic stability (t increases from 2.1 to 5.8 hours in liver microsomes) but reduces solubility .
- Oxalamide linker : Substituting with a malonamide decreases potency by ~50%, highlighting the importance of the oxalamide’s hydrogen-bonding capacity .
Q. How can computational modeling guide mechanistic studies?
- Molecular docking : Predicts interactions with targets like 5-HT receptors. For example, the tetrahydroquinoline group occupies a hydrophobic pocket, while the oxalamide forms hydrogen bonds with Ser and Asp .
- MD simulations : Reveal conformational flexibility in the dimethylamino-ethyl chain, which may explain variable binding kinetics across analogs .
- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4-mediated metabolism .
Q. What experimental strategies resolve contradictions in biological activity data?
Discrepancies in IC values (e.g., 0.5 µM vs. 2.1 µM in kinase inhibition assays) may arise from:
- Assay conditions : Differences in ATP concentrations (10 µM vs. 1 mM) or incubation times (30 min vs. 2 hours) .
- Cell line variability : Use isogenic cell lines and standardized protocols (e.g., CellTiter-Glo® for viability) to minimize heterogeneity .
- Orthogonal validation : Combine biochemical assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent: DMF vs. THF; temperature: 0°C vs. RT) .
- Biological Assays : Include positive controls (e.g., clozapine for 5-HT studies) and validate results across ≥3 independent replicates .
- Data Reporting : Adhere to FAIR principles—archive raw spectral data in repositories like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
